![molecular formula C13H11N5O3S B6495483 methyl N-(4-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-2-yl)carbamate CAS No. 1351598-27-0](/img/structure/B6495483.png)

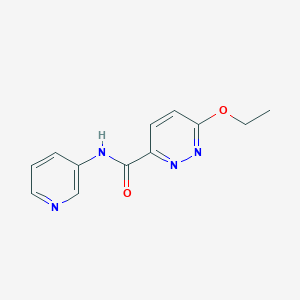

methyl N-(4-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-2-yl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a carbamate derivative, which contains a pyridin-2-yl group, a 1,2,4-oxadiazol-5-yl group, and a 1,3-thiazol-2-yl group. These groups are common in many biologically active compounds and are often used in medicinal chemistry .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,4-oxadiazole ring and the 1,3-thiazole ring in separate steps, followed by their connection via a methylene bridge. The carbamate group could then be introduced in a subsequent step .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the heterocyclic rings (1,2,4-oxadiazole and 1,3-thiazole) and the carbamate group. The presence of nitrogen atoms in these rings could allow for hydrogen bonding interactions .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the heterocyclic rings and the carbamate group. For example, the carbamate group could potentially undergo hydrolysis under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the heterocyclic rings and the carbamate group. For example, the compound might exhibit polarity due to the presence of nitrogen and oxygen atoms .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Methyl N-(4-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-2-yl)carbamate has shown promise as an anticancer agent. Researchers have explored its potential to inhibit tumor growth by targeting specific cellular pathways. Further investigations into its mechanism of action and efficacy against different cancer types are ongoing .

Tyrosine Kinase Inhibition

Similar to Imatinib (commercially known as Gleevec), this compound may inhibit tyrosine kinases. Tyrosine kinases play crucial roles in cell signaling and proliferation. Understanding its binding affinity and selectivity for specific kinases is essential for drug development .

Antifungal Properties

Thiazole derivatives often exhibit antifungal activity. Researchers have evaluated methyl N-(4-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-2-yl)carbamate against fungal pathogens. Its potential as a novel antifungal agent warrants further exploration .

Immunosuppressive Effects

Studies have indicated that this compound possesses immunosuppressive properties. It could serve as a lead compound for developing immunosuppressants, which are crucial in transplantation medicine and autoimmune diseases .

Antioxidant and Neuroprotective Potential

Thiazoles are known for their antioxidant and neuroprotective effects. Researchers have investigated whether methyl N-(4-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-2-yl)carbamate can mitigate oxidative stress and protect neurons. These findings may have implications for neurodegenerative diseases .

Structure-Based Drug Design

Understanding the crystal structure of this compound is crucial for rational drug design. Researchers have explored its conformation, intermolecular interactions, and binding sites. Such insights aid in optimizing its pharmacological properties .

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit the activity oftyrosine kinases , which play a crucial role in the signal transduction pathways, regulating cellular functions such as growth, differentiation, and metabolism.

Mode of Action

Compounds with similar structures have been shown to bind to their targets through numeroushydrogen bonds , hydrophobic C–H…π and π…π interactions . These interactions can lead to changes in the conformation and activity of the target proteins, thereby altering cellular processes.

Biochemical Pathways

Similar compounds have been shown to inhibitangiogenesis , the formation of new blood vessels. This can affect multiple downstream effects, including the growth and spread of cancer cells.

Result of Action

Similar compounds have been found to exhibitanti-angiogenic and DNA cleavage activities . These activities suggest that the compound could potentially inhibit the growth of tumors and affect DNA replication.

Eigenschaften

IUPAC Name |

methyl N-[4-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazol-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O3S/c1-20-13(19)17-12-15-8(7-22-12)6-10-16-11(18-21-10)9-4-2-3-5-14-9/h2-5,7H,6H2,1H3,(H,15,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POETZPLVXQZDTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC(=CS1)CC2=NC(=NO2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (4-((3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazol-2-yl)carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6495401.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide](/img/structure/B6495407.png)

![4-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B6495416.png)

![N-[(2-methoxyphenyl)methyl]-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B6495435.png)

![N-(2,6-dimethylphenyl)-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B6495438.png)

![3-(3-chlorophenyl)-5-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1,2,4-oxadiazole](/img/structure/B6495443.png)

![N-(2,5-dimethoxyphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B6495447.png)

![N-(2,3-dimethylphenyl)-2-({6-oxo-5-[3-(propan-2-yloxy)propyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B6495453.png)

![N-(2,4-dimethylphenyl)-2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B6495455.png)

![N-(2-chloro-4-methylphenyl)-2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B6495458.png)

![6-ethoxy-N-[(thiophen-2-yl)methyl]pyridazine-3-carboxamide](/img/structure/B6495459.png)

![1-[3-({4-[(3-chloro-4-fluorophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)phenyl]ethan-1-one](/img/structure/B6495471.png)

![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B6495491.png)